2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol
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Overview
Description
“2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol” is a chemical compound with the linear formula O2NC6H4CH=CHC6H4N(C2H5)CH2CH2OH . It has a molecular weight of 312.36 . This compound is employed in the synthesis of a second-order chromophore covalently attached to a photofractive terpolymer .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCN(CCO)c1ccc(\C=C\c2ccc(cc2)N+=O)cc1 . The InChI key for this compound is OAFMCWZFMIQFBI-ONEGZZNKSA-N .Physical and Chemical Properties Analysis
This compound has a melting point of 161-163 °C (lit.) . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of azobenzene-functionalized liquid crystalline polythiophene derivatives, including those derived from the compound , has been extensively studied. Such compounds have been synthesized to explore their liquid crystalline behavior and photoresponsive properties. One study highlighted the preparation of novel 3-substituted thiophene with liquid crystalline side chains, synthesized through the direct reaction of thiophene-3-acetic acid with 2-[N-ethyl-N-[4-[4′-(nitrophenyl)azo]-phenyl]amino]ethanol. This research also examined the chemical polymerization of these derivatives and their copolymerization with thiophene and pyrrole, emphasizing the structural and thermal properties as well as their electrical conductivities and liquid crystalline behaviors (Hosseini, Shirazi Madani, & Ashjari, 2013).
Applications in Liquid Crystal Technology
The compound's derivatives have demonstrated significant applications in the field of liquid crystal technology. For instance, the synthesis and characterization of azobenzene-functionalized liquid crystalline polyindole derivatives showcased the compound's utility in creating materials with smectic A (SA) and nematic (N) liquid crystalline behavior. These studies underscored the potential of such derivatives in advanced optical materials and devices due to their unique physicochemical properties and responsiveness to external stimuli (Hosseini & Ashjari, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[N-ethyl-4-[2-(4-nitrophenyl)ethenyl]anilino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFMCWZFMIQFBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402773 |
Source
|
Record name | 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122258-56-4 |
Source
|
Record name | 2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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